Cas no 1344630-04-1 (5-(3R)-3-aminobutyl-2-fluorobenzonitrile)

5-(3R)-3-aminobutyl-2-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(3R)-3-aminobutyl-2-fluorobenzonitrile
- EN300-1857676
- 1344630-04-1
- 5-[(3R)-3-aminobutyl]-2-fluorobenzonitrile
-
- Inchi: 1S/C11H13FN2/c1-8(14)2-3-9-4-5-11(12)10(6-9)7-13/h4-6,8H,2-3,14H2,1H3/t8-/m1/s1
- InChI Key: DRYJLNPFZJXBGZ-MRVPVSSYSA-N
- SMILES: FC1C=CC(=CC=1C#N)CC[C@@H](C)N
Computed Properties
- Exact Mass: 192.10627659g/mol
- Monoisotopic Mass: 192.10627659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.8Ų
5-(3R)-3-aminobutyl-2-fluorobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857676-5g |
5-[(3R)-3-aminobutyl]-2-fluorobenzonitrile |
1344630-04-1 | 5g |
$5304.0 | 2023-09-18 | ||
Enamine | EN300-1857676-1g |
5-[(3R)-3-aminobutyl]-2-fluorobenzonitrile |
1344630-04-1 | 1g |
$1829.0 | 2023-09-18 | ||
Enamine | EN300-1857676-0.5g |
5-[(3R)-3-aminobutyl]-2-fluorobenzonitrile |
1344630-04-1 | 0.5g |
$1757.0 | 2023-09-18 | ||
Enamine | EN300-1857676-2.5g |
5-[(3R)-3-aminobutyl]-2-fluorobenzonitrile |
1344630-04-1 | 2.5g |
$3585.0 | 2023-09-18 | ||
Enamine | EN300-1857676-0.25g |
5-[(3R)-3-aminobutyl]-2-fluorobenzonitrile |
1344630-04-1 | 0.25g |
$1683.0 | 2023-09-18 | ||
Enamine | EN300-1857676-5.0g |
5-[(3R)-3-aminobutyl]-2-fluorobenzonitrile |
1344630-04-1 | 5g |
$5304.0 | 2023-06-01 | ||
Enamine | EN300-1857676-10.0g |
5-[(3R)-3-aminobutyl]-2-fluorobenzonitrile |
1344630-04-1 | 10g |
$7866.0 | 2023-06-01 | ||
Enamine | EN300-1857676-0.05g |
5-[(3R)-3-aminobutyl]-2-fluorobenzonitrile |
1344630-04-1 | 0.05g |
$1537.0 | 2023-09-18 | ||
Enamine | EN300-1857676-0.1g |
5-[(3R)-3-aminobutyl]-2-fluorobenzonitrile |
1344630-04-1 | 0.1g |
$1610.0 | 2023-09-18 | ||
Enamine | EN300-1857676-1.0g |
5-[(3R)-3-aminobutyl]-2-fluorobenzonitrile |
1344630-04-1 | 1g |
$1829.0 | 2023-06-01 |
5-(3R)-3-aminobutyl-2-fluorobenzonitrile Related Literature
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
Additional information on 5-(3R)-3-aminobutyl-2-fluorobenzonitrile
Introduction to 5-(3R)-3-aminobutyl-2-fluorobenzonitrile (CAS No. 1344630-04-1)
5-(3R)-3-aminobutyl-2-fluorobenzonitrile (CAS No. 1344630-04-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, characterized by a fluorinated benzonitrile core and an enantiomerically pure (3R)-configured 3-aminobutyl side chain, represents a promising scaffold for the development of novel therapeutic agents.
The fluorine atom at the 2-position of the benzene ring introduces a high degree of electronic and steric tunability, which is a critical factor in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated aromatic compounds are widely recognized for their ability to enhance metabolic stability, improve binding affinity, and prolong half-life in biological systems. In contrast, the 3-aminobutyl group provides a flexible alkyl chain that can be further functionalized to target specific biological receptors or enzymes. The (3R) stereochemistry of this group is particularly noteworthy, as enantiopure compounds often exhibit distinct biological profiles compared to their racemic counterparts.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of chirality in drug development. The use of 5-(3R)-3-aminobutyl-2-fluorobenzonitrile as a building block allows medicinal chemists to explore novel molecular interactions by leveraging both the fluorine moiety and the amine functionality. This compound has been explored in several high-throughput screening campaigns aimed at identifying inhibitors of key enzymes involved in metabolic diseases, cancer, and neurodegenerative disorders.
One particularly intriguing application of this compound lies in its potential as a precursor for kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases. The fluorinated benzonitrile core can be designed to interact with the ATP-binding pocket of kinases, while the 3-aminobutyl side chain can be tailored to modulate selectivity and binding affinity. Preliminary studies have shown that derivatives of 5-(3R)-3-aminobutyl-2-fluorobenzonitrile exhibit promising inhibitory activity against certain kinases, making them attractive candidates for further optimization.
The synthesis of 5-(3R)-3-aminobutyl-2-fluorobenzonitrile presents unique challenges due to its complex stereochemistry and the need for high enantiomeric purity. Traditional synthetic routes often involve multi-step processes that require careful control over reaction conditions to avoid racemization. However, recent innovations in asymmetric synthesis have enabled more efficient production methods, allowing researchers to access this compound in greater quantities for both academic and industrial applications.
In addition to its pharmaceutical applications, 5-(3R)-3-aminobutyl-2-fluorobenzonitrile has shown potential in materials science and agrochemical research. The presence of both a nitrile group and an amine functionality makes it a versatile intermediate for further chemical transformations, enabling the creation of polymers, ligands, and other functional materials. Furthermore, its unique electronic properties could make it useful in designing novel organic semiconductors or fluorescent probes for biochemical assays.
The growing interest in fluorinated compounds stems from their widespread utility across multiple domains of chemistry and biology. The ability to fine-tune electronic properties through fluorine substitution has led to significant advancements in drug design, with many FDA-approved drugs containing fluorine atoms contributing to their efficacy and safety profiles. As research continues to uncover new biological targets and mechanisms, compounds like 5-(3R)-3-aminobutyl-2-fluorobenzonitrile are expected to play an increasingly important role in therapeutic development.
The future direction of research involving this compound will likely focus on expanding its chemical space through library synthesis and structure-based optimization. By systematically varying substituents on the benzene ring or modifying the length and branching of the amine side chain, researchers can generate libraries of analogs with tailored properties. High-throughput screening techniques combined with machine learning algorithms will further accelerate the discovery process by predicting binding affinities and identifying lead compounds more efficiently than traditional methods.
In conclusion,5-(3R)-3-aminobutyl-2-fluorobenzonitrile (CAS No. 1344630-04-1) is a multifaceted compound with significant potential across pharmaceuticals, materials science, and agrochemicals. Its unique structural features—combining a fluorinated benzonitrile core with an enantiomerically pure 3-aminobutyl side chain—make it an attractive scaffold for drug discovery and material innovation. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play a crucial role in developing next-generation therapeutics and functional materials.
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